

Technical Support Center: Troubleshooting Poor Precision and Accuracy in Quantitative Bioanalysis

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Compound of Interest		
Compound Name:	(~2~H_20_)Dodecanedioic acid	
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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to poor precision and accuracy in quantitative bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are acceptable levels of precision and accuracy in quantitative bioanalysis?

Acceptance criteria for precision and accuracy can vary depending on the regulatory agency and the type of assay. However, general guidelines are as follows:

- Precision: The coefficient of variation (%CV) of replicate measurements should typically be within ±15%, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[1][2]
- Accuracy: The mean value of replicate measurements should be within ±15% of the nominal concentration, except at the LLOQ, where it should be within ±20%.[3]

Q2: What is the difference between precision and accuracy?

• Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is a measure of the random error in an analytical method.[4]



Accuracy refers to the closeness of the mean test results obtained by the method to the true
value (concentration) of the analyte. It is a measure of the systematic error in an analytical
method.

Q3: What are the most common causes of poor precision?

Poor precision is often related to random errors in the analytical workflow. Common causes include:

- · Inconsistent pipetting technique.
- · Improperly mixed reagents.
- Instrument variability (e.g., fluctuating temperature, detector instability).
- · Inconsistent sample preparation.
- Bubbles in wells of microplates.

Q4: What are the most common causes of poor accuracy?

Poor accuracy is typically due to systematic errors. Common causes include:

- Matrix effects: Interference from components in the biological matrix that can suppress or enhance the analyte signal.[5][6][7][8]
- Issues with calibration standards: Incorrectly prepared or degraded calibrators.
- Cross-reactivity: Non-specific binding of other molecules to the assay antibodies in immunoassays.
- Instability of the analyte: Degradation of the analyte in the biological matrix during sample collection, storage, or processing.[9]
- Improperly calibrated equipment.

Troubleshooting Guides



Poor Precision

Problem: High Coefficient of Variation (%CV) in Quality Control (QC) Samples.

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